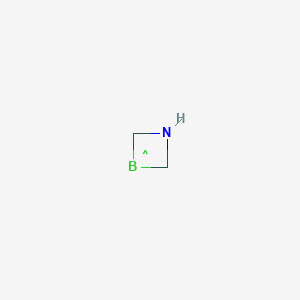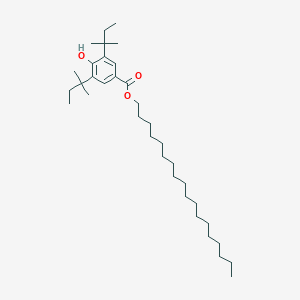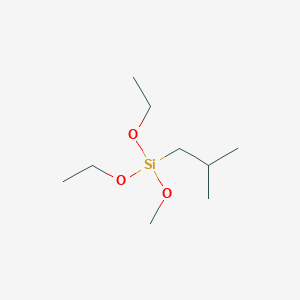
Silane, diethoxymethoxy(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, diethoxymethoxy(2-methylpropyl)- is an organosilicon compound with the chemical formula C9H22O3Si. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, diethoxymethoxy(2-methylpropyl)- typically involves the reaction of 2-methylpropyl alcohol with diethoxymethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of silane, diethoxymethoxy(2-methylpropyl)- is often achieved through large-scale chemical processes that ensure high purity and yield. These methods may involve the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, diethoxymethoxy(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidation products.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of silane, diethoxymethoxy(2-methylpropyl)- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of silane, diethoxymethoxy(2-methylpropyl)- include silanols, simpler silanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, diethoxymethoxy(2-methylpropyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces to improve their properties and interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Wirkmechanismus
The mechanism by which silane, diethoxymethoxy(2-methylpropyl)- exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The compound can form covalent bonds with organic and inorganic surfaces, leading to improved adhesion and stability. The specific pathways involved depend on the application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to silane, diethoxymethoxy(2-methylpropyl)- include other organosilanes such as:
- Methyldiethoxysilane
- Triethoxysilane
- Trimethoxysilane
Uniqueness
Silane, diethoxymethoxy(2-methylpropyl)- is unique due to its specific combination of ethoxy and methoxy groups, which provide distinct reactivity and properties compared to other organosilanes. This uniqueness makes it valuable for specific applications where tailored chemical interactions are required.
Eigenschaften
CAS-Nummer |
70776-21-5 |
|---|---|
Molekularformel |
C9H22O3Si |
Molekulargewicht |
206.35 g/mol |
IUPAC-Name |
diethoxy-methoxy-(2-methylpropyl)silane |
InChI |
InChI=1S/C9H22O3Si/c1-6-11-13(10-5,12-7-2)8-9(3)4/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
NZDYJVYQVAVJAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CC(C)C)(OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



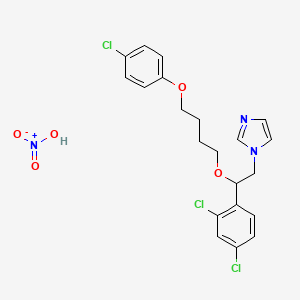
![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
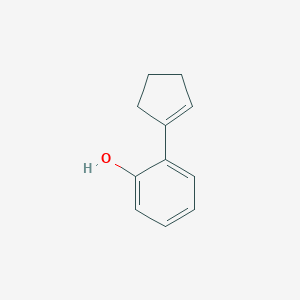

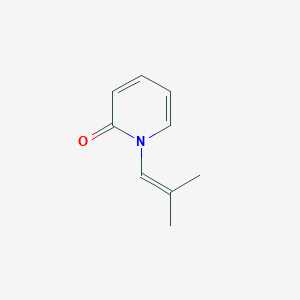
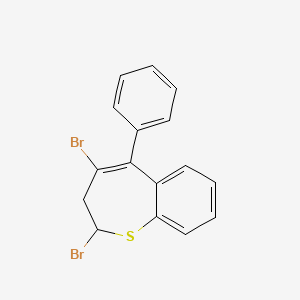
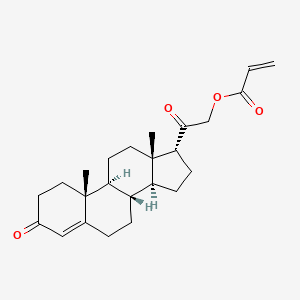
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)

